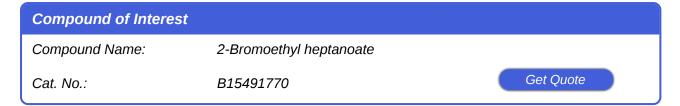


An In-depth Technical Guide to the Chemical Properties of 2-Bromoethyl Heptanoate

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Disclaimer: Publicly available experimental data on **2-bromoethyl heptanoate** is limited. This guide provides a summary of available information and supplements it with predicted properties and analogous data from similar compounds to offer a comprehensive overview for research and development purposes.

Introduction

2-Bromoethyl heptanoate is an organic compound classified as a bromoalkyl ester. While specific experimental data for this compound is scarce, its structure suggests potential applications as an alkylating agent and as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This guide consolidates the known information and provides a theoretical framework for its chemical properties, synthesis, and reactivity, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Direct experimental data for the physicochemical properties of **2-bromoethyl heptanoate** are not readily available. However, we can predict these properties based on its molecular structure and by comparing it to analogous compounds.

Table 1: General Information for 2-Bromoethyl Heptanoate



Property	Value	Source
IUPAC Name	2-bromoethyl heptanoate	-
CAS Number	5454-31-9	[1]
Molecular Formula	C ₉ H ₁₇ BrO ₂	[1]
Molecular Weight	237.13 g/mol	[1]
Canonical SMILES	CCCCCC(=O)OCCBr	-

Table 2: Predicted Physicochemical Properties of **2-Bromoethyl Heptanoate**

Property	Predicted Value	Notes
Boiling Point	~220-240 °C	Estimated based on similar esters and haloalkanes.
Density	~1.2 g/mL	Estimated based on similar bromo-compounds.
Solubility	Insoluble in water; Soluble in organic solvents.	Typical for esters of this size.
Appearance	Colorless to pale yellow liquid	Expected appearance for a pure sample.
Flash Point	>100 °C	Estimated based on the high boiling point.

Synthesis of 2-Bromoethyl Heptanoate

While no specific experimental protocol for the synthesis of **2-bromoethyl heptanoate** has been published, standard esterification methods can be applied. Two plausible synthetic routes are detailed below.

Fischer Esterification of Heptanoic Acid with 2-Bromoethanol

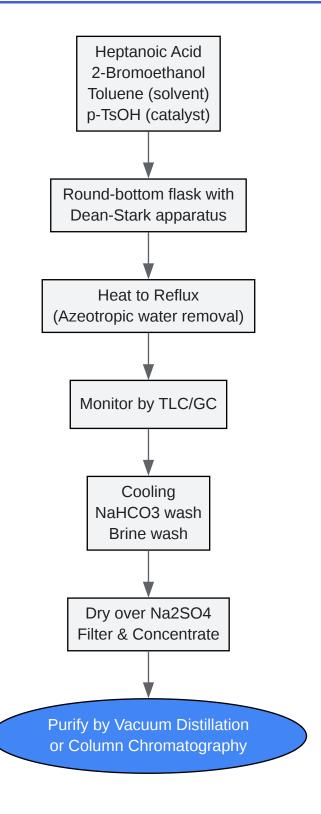


This is a classic acid-catalyzed esterification reaction.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid (1.0 eq), 2-bromoethanol (1.2 eq), and a suitable solvent such as toluene.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or ptoluenesulfonic acid (0.02 eq).
- Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure **2-bromoethyl heptanoate**.





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Caption: Proposed synthesis workflow for **2-bromoethyl heptanoate** via Fischer esterification.

Acylation of 2-Bromoethanol with Heptanoyl Chloride



This method involves the reaction of an alcohol with a more reactive acyl chloride, which typically proceeds faster and does not require an acid catalyst.

Experimental Protocol:

- Preparation of Heptanoyl Chloride: Heptanoyl chloride can be prepared by reacting heptanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert atmosphere and in a fume hood.
- Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoethanol (1.0 eq) and a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), in an anhydrous aprotic solvent like dichloromethane or diethyl ether.
- Acylation: Cool the solution in an ice bath and add heptanoyl chloride (1.05 eq) dropwise with stirring.
- Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
- Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude **2-bromoethyl heptanoate** can be purified by vacuum distillation.

Chemical Reactivity

The chemical reactivity of **2-bromoethyl heptanoate** is primarily dictated by the two functional groups: the ester and the bromoethyl group.

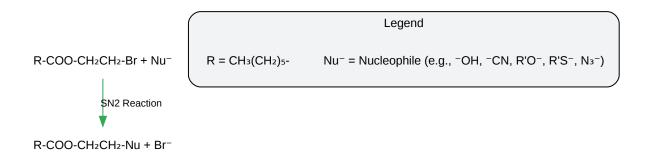
Reactivity of the Bromoethyl Group

The bromine atom is a good leaving group, making the carbon atom to which it is attached electrophilic. This allows for nucleophilic substitution reactions. This property is analogous to that of 2-bromoethyl acetate, which is known to be an effective alkylating agent.[2]



General Nucleophilic Substitution Reaction:

2-Bromoethyl heptanoate can react with a variety of nucleophiles (Nu⁻) to displace the bromide ion and form a new covalent bond.



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Caption: General nucleophilic substitution pathway for **2-bromoethyl heptanoate**.

This reactivity makes **2-bromoethyl heptanoate** a potentially useful building block for introducing a heptanoyloxyethyl group into various molecules, which could be of interest in the synthesis of prodrugs or other bioactive compounds.

Reactivity of the Ester Group

The ester group can undergo typical ester reactions such as hydrolysis (acid or base-catalyzed) to yield heptanoic acid and 2-bromoethanol, and transesterification with other alcohols. These reactions are generally slower than the nucleophilic substitution at the bromoethyl group.

Spectroscopic Data

No experimental spectroscopic data for **2-bromoethyl heptanoate** is available in public databases. However, the expected features in its NMR, IR, and Mass spectra can be predicted.

Table 3: Predicted Spectroscopic Data for 2-Bromoethyl Heptanoate



Technique	Predicted Features
¹ H NMR	- Triplet at ~4.4 ppm (2H, -COO-CH ₂ -) - Triplet at ~3.5 ppm (2H, -CH ₂ -Br) - Triplet at ~2.3 ppm (2H, -CH ₂ -COO-) - Multiplets at ~1.3-1.6 ppm (6H, internal methylenes) - Triplet at ~0.9 ppm (3H, terminal methyl)
¹³ C NMR	- Signal at ~173 ppm (C=O) - Signal at ~63 ppm (-COO-CH ₂ -) - Signal at ~30 ppm (-CH ₂ -Br) - Signals for the heptanoate chain carbons
IR (Infrared)	- Strong C=O stretch at ~1735 cm ⁻¹ - C-O stretches at ~1250-1100 cm ⁻¹ - C-Br stretch at ~650-550 cm ⁻¹
Mass Spec (EI)	- Molecular ion peak (M+) at m/z 236/238 (due to bromine isotopes) - Fragmentation patterns corresponding to the loss of Br, C ₂ H ₄ Br, and parts of the heptanoate chain.

Safety and Handling

A specific safety data sheet (SDS) for **2-bromoethyl heptanoate** is not available. However, based on its structure, it should be handled with care. As a bromoalkane, it is expected to be an irritant to the skin, eyes, and respiratory system. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. As an alkylating agent, it may be harmful if inhaled, ingested, or absorbed through the skin.

Applications in Drug Development and Research

Given its structure as a bifunctional molecule, **2-bromoethyl heptanoate** could serve as a valuable intermediate in several areas of drug development and research:

 Prodrug Synthesis: The heptanoyloxyethyl moiety can be attached to a drug molecule containing a suitable nucleophilic group (e.g., a phenol, amine, or thiol). The resulting ester



could have modified pharmacokinetic properties, such as increased lipophilicity or altered metabolic stability.

- Linker Chemistry: It can be used as a linker to conjugate different molecular entities, for example, in the development of antibody-drug conjugates or targeted drug delivery systems.
- Synthesis of Novel Scaffolds: The reactivity of the bromo-group allows for the introduction of various functionalities, leading to the creation of novel chemical scaffolds for screening in drug discovery programs.

Conclusion

While experimental data on **2-bromoethyl heptanoate** is not extensively documented, its chemical properties and reactivity can be reasonably predicted based on its structure and by analogy to related compounds. Its potential as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development, warrants further investigation. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for researchers interested in exploring the utility of this compound. It is crucial, however, that any experimental work with **2-bromoethyl heptanoate** be conducted with appropriate safety precautions due to its potential hazards as an alkylating agent.

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